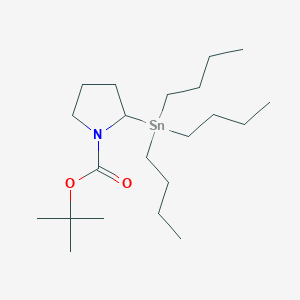

(S)-1-Boc-2-tributylstannanylpyrrolidine

Description

BenchChem offers high-quality (S)-1-Boc-2-tributylstannanylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-2-tributylstannanylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

123387-67-7 |

|---|---|

Molecular Formula |

C21H43NO2Sn |

Molecular Weight |

460.3 g/mol |

IUPAC Name |

tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3; |

InChI Key |

PZUXJSXENZTXMP-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(S)-1-Boc-2-tributylstannanylpyrrolidine CAS number search

[1][2]

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

Core Profile

(S)-1-Boc-2-tributylstannanylpyrrolidine is a specialized chiral organometallic reagent used primarily in asymmetric synthesis.[1][2] It serves as a nucleophilic coupling partner in Stille cross-coupling reactions , allowing the introduction of the chiral pyrrolidine motif into complex pharmaceutical scaffolds with retention of stereochemistry.

Unlike stable catalog reagents, this compound is frequently generated in situ due to the kinetic instability of its lithiated precursor and the purification challenges associated with organostannanes. Consequently, it does not have a widely circulated commercial CAS number, though its trimethylsilyl analog (CAS 123387-66-6 ) and starting material (N-Boc-pyrrolidine, CAS 86953-79-9 ) are well-indexed.[1][2]

Chemical Identity

| Property | Detail |

| Systematic Name | (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate |

| Formula | C₂₁H₄₃NO₂Sn |

| Molecular Weight | 460.29 g/mol |

| Appearance | Colorless to pale yellow viscous oil (when isolated) |

| Chirality | (S)-enantiomer (induced by (-)-sparteine during synthesis) |

| Solubility | Soluble in Et₂O, THF, Hexanes; insoluble in water |

PART 2: SYNTHESIS & MECHANISM[3][4]

The Beak Lithiation Protocol

The authoritative method for synthesizing this compound relies on the Beak-O'Brien asymmetric deprotonation .[2] This process utilizes sec-butyllithium (s-BuLi) complexed with the chiral diamine (-)-sparteine to selectively remove a proton from the pro-S position of N-Boc-pyrrolidine.[1][2]

Key Mechanistic Steps:

-

Complexation: s-BuLi forms a rigid complex with (-)-sparteine.[1][2]

-

Discrimination: The bulky complex kinetically distinguishes between the two enantiotopic protons at the α-position of the pyrrolidine ring.

-

Lithiation: Selective deprotonation yields the configurationally stable (S)-2-lithio-1-Boc-pyrrolidine intermediate at -78°C.[1][2]

-

Transmetallation: Quenching with tributyltin chloride (Bu₃SnCl) proceeds with retention of configuration , yielding the desired stannane.

Mechanistic Visualization

Figure 1: The stereoselective pathway transforming achiral N-Boc-pyrrolidine into the chiral stannane reagent.[1][2]

PART 3: APPLICATIONS IN DRUG DISCOVERY

Stille Cross-Coupling

The primary utility of (S)-1-Boc-2-tributylstannanylpyrrolidine is as a "chiral anion equivalent" in Palladium-catalyzed cross-coupling.[1][2] It reacts with aryl or vinyl halides (R-X) to form 2-substituted pyrrolidines, a pharmacophore found in nicotine analogs, proline derivatives, and various kinase inhibitors.

Reaction Cycle:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[2]

-

Transmetallation: The rate-determining step where the pyrrolidine ring is transferred from Tin (Sn) to Palladium (Pd).[2]

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Catalytic Cycle Diagram

Figure 2: Catalytic cycle for the Stille coupling of the chiral stannane.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: In Situ Preparation & Isolation

Note: This procedure requires strict anhydrous conditions and cryogenic cooling.[2]

Reagents:

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add (-)-sparteine and anhydrous Et₂O.[1][2]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Complexation: Add s-BuLi dropwise.[2] Stir for 15 minutes to form the chiral base complex.

-

Addition: Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 3 to 4 hours . Critical: Do not let the temperature rise, or the lithiated species will racemize or decompose.

-

Quench: Add tributyltin chloride dropwise. Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to prevent protodestannylation). Elute with Hexanes/EtOAc (95:5).[2]

Protocol B: Stille Coupling (Example)

Reagents:

-

Additive: CuI (10 mol%) or CsF (2.0 equiv) - often required to accelerate transmetallation.[1][2]

-

Solvent: Toluene or DMF, degassed.

Procedure:

-

Combine the stannane, aryl bromide, and catalyst in a sealed tube inside a glovebox or under Argon flow.

-

Add degassed solvent.

-

Heat to 80-100°C for 12-24 hours.

-

Cool, filter through a pad of Celite, and concentrate.

-

Purify via column chromatography.[4]

PART 5: SAFETY & HANDLING

Organotin Toxicity

-

Hazard: Tributyltin compounds are highly toxic, potent marine pollutants, and endocrine disruptors. They are readily absorbed through the skin.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All work must be performed in a functioning fume hood.

-

Waste: All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.[2] Do not mix with general organic waste.

Removal of Tin Residues

Purifying the final product from tin byproducts (Bu₃SnX) is notoriously difficult. Use one of these methods:

-

KF/Silica: Stir the crude mixture with a 10% w/w mixture of Potassium Fluoride on Silica Gel. The insoluble polymeric tin fluorides can be filtered off.

-

Basicity: Use amine-functionalized silica or wash with aqueous KF solution to precipitate Bu₃SnF.

References

-

Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry , 55(8), 2578–2580. Link[1][2]

-

Kerrick, S. T., & Beak, P. (1991). Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted tert-(Butoxycarbonyl)pyrrolidines.[1][2]Journal of the American Chemical Society , 113(25), 9708–9710. Link[1][2]

-

O'Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis.Journal of the Chemical Society, Perkin Transactions 1 , 1439–1457. Link

-

Stille, J. K. (1986).[5] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.Angewandte Chemie International Edition , 25(6), 508–524.[2] Link[1][2]

-

Dieter, R. K., & Li, S. (2003). N-Boc-2-lithiopyrrolidine: Structure, Dynamics, and Reactivity.[1][2]Journal of Organic Chemistry , 68(25), 9697–9704. Link[1][2]

Sources

- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate [cymitquimica.com]

- 4. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

chiral N-Boc-2-stannylpyrrolidine building blocks

Chiral -Boc-2-stannylpyrrolidine: A Technical Guide to Synthesis and Application

Strategic Value in Drug Discovery

In the landscape of asymmetric synthesis, chiral

For the medicinal chemist, these reagents solve a critical problem: The decoupling of chirality generation from bond formation. By synthesizing and purifying the stannane on gram scale using the Beak-Lee methodology, one can subsequently regenerate the chiral lithio species via tin-lithium exchange (transmetallation) without requiring expensive chiral ligands (like (-)-sparteine) in the coupling step.

Key Technical Advantages

-

Chiral Memory: The stannane retains the stereochemical information generated during the initial lithiation.

-

Rapid Transmetallation: Unlike piperidines, pyrrolidine stannanes undergo Sn

Li exchange at rates often exceeding the mixing time, preventing racemization. -

Versatility: Serves as a precursor for both Stille couplings (C-C bond formation) and transmetallation-substitution sequences.

Mechanistic Foundation: The Beak-Lee Lithiation

The synthesis relies on the Complex Induced Proximity Effect (CIPE) . The

Mechanism of Enantioselective Deprotonation

The reaction proceeds via a pre-lithiation complex where (-)-sparteine locks the aggregate geometry, distinguishing between the enantiotopic protons.

Figure 1: The mechanistic pathway for the enantioselective formation of the stannane building block via CIPE.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(tributylstannyl)pyrrolidine

Safety Warning: Organotin compounds are toxic.[1][2][3][4]

Reagents & Materials[4][5][6][7]

-

Substrate:

-Boc-pyrrolidine (1.0 equiv) -

Base:

-BuLi (1.3 equiv, typically 1.4 M in cyclohexane) -

Ligand: (-)-Sparteine (1.3 equiv) or O'Brien's (+)-sparteine surrogate if the opposite enantiomer is desired.

-

Electrophile:

(1.4 equiv) -

Solvent: Anhydrous Et

O (THF promotes non-selective deprotonation mechanisms and should be avoided for the lithiation step).

Step-by-Step Methodology

-

Ligand Complexation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous Et

O (concentration ~0.5 M relative to substrate) and (-)-sparteine. Cool to -78°C .[5][6][7] -

Base Addition: Add

-BuLi dropwise via syringe pump over 20 minutes. Note: Exotherms destroy the complex geometry. Stir for 15 minutes to form the chiral base complex. -

Substrate Addition: Add

-Boc-pyrrolidine (dissolved in minimal Et -

Deprotonation: Stir at -78°C for 4–5 hours. The solution typically turns a light yellow.

-

Validation: At this stage, an aliquot quenched with MeOD should show >95% D-incorporation by NMR.

-

-

Trapping: Add

neat, dropwise. The reaction can be warmed to room temperature (RT) slowly overnight. -

Workup: Quench with saturated aqueous NH

Cl. Extract with Et -

Purification (Critical): Stannanes are acid-sensitive (protodestannylation).

-

Use Neutral Alumina or Silica Gel pre-treated with 1% Et

N . -

Elute with Hexanes/EtOAc (95:5).

-

Data Interpretation

| Analytical Method | Expected Signal | Mechanistic Insight |

| Upfield shift due to electropositive Sn. | ||

| Confirmation of Sn-C bond; absence of | ||

| Chiral HPLC | Enantiomeric Ratio (er) | Typically >96:4 using Chiralcel OD-H. |

Application: The "Chiral Memory" Effect (Sn Li Exchange)

The true power of this building block lies in Tin-Lithium Exchange . Unlike the initial deprotonation, this does not require sparteine. The stereochemistry is preserved because the exchange is faster than the rate of racemization of the resulting dipole-stabilized carbanion.

Reaction Workflow: Transmetallation

The exchange is stereospecific (Retention of Configuration).

Figure 2: The transmetallation workflow utilizing the stannane as a chiral anion reservoir.

Comparative Kinetics (Gawley's Rules)

Researchers must understand the kinetic differences between ring sizes, as established by Gawley et al. [1]:

-

Pyrrolidines (5-membered): Transmetallate extremely rapidly (

). -

Piperidines (6-membered): Transmetallate slowly; often require specific conformational alignment.

-

Implication: For pyrrolidines, you can use

-BuLi at -78°C and trap immediately.[7]

Stille Coupling vs. Transmetallation

| Feature | Transmetallation (Sn | Stille Coupling (Pd-Cat) |

| Mechanism | Anionic Nucleophile ( | Pd(0)/Pd(II) Cycle |

| Partner | Electrophiles (Aldehydes, Alkyl halides) | Aryl/Vinyl Halides |

| Stereochemistry | Retention | Retention (usually) |

| Atom Economy | Poor (Generates stoichiometric | Poor (Generates stoichiometric |

| Use Case | Creating | Creating |

References

-

Configurational and Conformational Effects on Tin-Lithium Exchange in

-Aminoorganostannanes. Source: Journal of the American Chemical Society (2007).[8] Context: Defines the kinetic superiority of pyrrolidine stannanes over piperidines. -

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines.

Source: Journal of the American Chemical Society (Beak & Lee, 1989/1993).

Context: The foundational text on

-

Enantioselective, Palladium-C

-Arylation of -

Dynamic Kinetic Resolution of

-Boc-2-lithiopyrrolidine. Source: Journal of the American Chemical Society (2005). Context: Advanced stereocontrol mechanisms involving diamine ligands. -

Toxicity and Health Effects of Selected Organotin Compounds. Source: BenchChem / ResearchGate Review. Context: Essential safety data regarding neurotoxicity of trimethyltin vs immunotoxicity of tributyltin.

Sources

- 1. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Configurational and conformational effects on tin-lithium exchange in alpha-aminoorganostannanes by rapid-injection NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

Technical Masterclass: (S)-1-Boc-2-(tributylstannyl)pyrrolidine

Executive Summary

(S)-1-Boc-2-(tributylstannyl)pyrrolidine is a high-value chiral organometallic reagent used primarily in the asymmetric synthesis of 2-substituted pyrrolidine alkaloids and pharmaceutical scaffolds. Acting as a stable "store of chirality," it allows researchers to access the reactive 2-lithio species via tin-lithium exchange or participate directly in palladium-catalyzed Stille cross-couplings.

This guide provides an authoritative analysis of its properties, synthesis via the Beak protocol, and critical reactivity profiles, specifically addressing the "mechanistic black box" of stereoretention in cross-coupling reactions.

Part 1: Structural & Physical Profile

The reagent is a colorless, viscous oil characterized by the bulky tributyltin group at the C2 position. Its stability allows for purification by silica gel chromatography, unlike its highly reactive lithiated precursors.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | tert-Butyl (2S)-2-(tributylstannyl)pyrrolidine-1-carboxylate | |

| CAS Number | 123964-03-2 | |

| Molecular Formula | C₂₁H₄₃NO₂Sn | |

| Molecular Weight | 460.29 g/mol | |

| Physical State | Colorless to pale yellow oil | High viscosity |

| Boiling Point | >150 °C (0.1 mmHg) | Decomposes at high T; distillation not recommended |

| Chirality | (S)-Enantiomer | Derived from (-)-sparteine mediated lithiation |

| Solubility | Soluble in Et₂O, THF, Hexanes, CH₂Cl₂ | Insoluble in water |

| NMR Signature | ¹H NMR: δ ~3.3 (m, 1H, H-2) | Distinct ¹¹⁷Sn/¹¹⁹Sn satellites ( |

Part 2: Mechanistic Synthesis (The Beak Protocol)

The synthesis of this reagent relies on the Beak-O'Brien methodology , utilizing (-)-sparteine to induce asymmetric deprotonation. This process is non-trivial; the causality of the enantioselectivity lies in the formation of a rigid, chiral lithium-diamine complex that differentiates between the pro-S and pro-R protons at the C2 position.

The Mechanism[4][5][6][7][8]

-

Complexation: s-BuLi forms a bidentate chelate with (-)-sparteine.

-

Discrimination: This chiral base preferentially removes the pro-S proton of N-Boc-pyrrolidine due to steric steering and favorable dipole alignment.

-

Substitution: The resulting configurationally stable organolithium species is trapped with tributyltin chloride with retention of configuration.

Visualization: Asymmetric Deprotonation Pathway

Caption: The Beak protocol for asymmetric synthesis. The chiral diamine (-)-sparteine is the critical stereodirecting agent.

Part 3: Reactivity & Stereochemical Integrity

For drug development professionals, the utility of this reagent lies in its ability to transfer the chiral pyrrolidine motif to aryl or vinyl halides. However, the stereochemical outcome (Retention vs. Inversion) is highly condition-dependent.

Pathway A: Direct Stille Coupling (The "Black Box")

Direct coupling of secondary alkyl stannanes is historically challenging due to slow transmetallation and

-

Stereochemistry: Often proceeds with inversion or racemization unless specific "copper effect" conditions are used.

-

Optimization: The addition of CuI (10-20 mol%) facilitates a "soft" transmetallation, often favoring retention, but this is substrate-specific.

Pathway B: Tin-Lithium Exchange (The "Stored Chirality" Strategy)

This is the preferred method for high-precision medicinal chemistry. The tributylstannyl group acts as a stable placeholder.

-

Exchange: Treatment with n-BuLi at -78 °C regenerates the chiral (S)-2-lithio species cleanly.

-

Transmetallation: This lithio species can be transmetallated to Zinc (using ZnCl₂) to perform a Negishi coupling .

-

Result: Negishi coupling of the organozinc intermediate typically proceeds with retention of configuration , offering higher enantiomeric excess (ee) than direct Stille coupling.

Visualization: Reactivity Flowchart

Caption: Comparison of Direct Stille vs. Tin-Lithium-Zinc exchange pathways. Pathway B is superior for stereochemical fidelity.

Part 4: Experimental Protocol

Protocol 1: Synthesis of (S)-1-Boc-2-(tributylstannyl)pyrrolidine

Objective: Preparation of the chiral reagent on a 10 mmol scale.

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add N-Boc-pyrrolidine (1.71 g, 10 mmol) and (-)-sparteine (2.81 g, 12 mmol) in anhydrous Et₂O (40 mL).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Dropwise add s-BuLi (1.4 M in cyclohexane, 8.6 mL, 12 mmol) over 20 minutes.

-

Critical Check: Maintain internal temperature below -70 °C to prevent carbamate attack.

-

-

Aging: Stir at -78 °C for 1 hour to ensure complete formation of the lithiated complex.

-

Trapping: Add tributyltin chloride (3.90 g, 12 mmol) dropwise.

-

Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (95:5 Hexanes:EtOAc) yields the product as a colorless oil.

-

Yield Expectation: 80-90%.

-

Protocol 2: Application - Synthesis of (S)-Nicotine Analogue (via Sn-Li Exchange)

Objective: Coupling with 3-bromopyridine with retention of stereochemistry.

-

Exchange: Dissolve (S)-1-Boc-2-(tributylstannyl)pyrrolidine (1.0 eq) in THF at -78 °C. Add n-BuLi (1.0 eq) dropwise. Stir for 15 min.

-

Transmetallation: Add ZnCl₂ (1.0 M in THF, 1.1 eq). Warm to 0 °C for 30 min to form the organozinc species.

-

Coupling: Cannulate the organozinc solution into a separate flask containing 3-bromopyridine (0.8 eq) and Pd(PPh₃)₄ (5 mol%) in THF. Reflux for 4-12 hours.

-

Result: After deprotection (TFA), this yields (S)-nicotine with >90% ee.

Part 5: Safety & Handling

Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors . They are readily absorbed through the skin.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable to organotins.

-

Waste Disposal: All tin-containing waste (solid and liquid) must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

-

Decontamination: Glassware should be rinsed with a base bath (KOH/iPrOH) or specific chelating washes before standard cleaning to remove lipophilic tin residues.

References

-

Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 55(8), 2578–2580. Link

-

O'Brien, P. (1999). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1439–1457. Link

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006).[1] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.[1][2] Journal of the American Chemical Society, 128(11), 3538–3539. Link

-

Espinet, P., & Echavarren, A. M. (2004).[3] The Mechanisms of the Stille Reaction.[4][5][6][3][7] Angewandte Chemie International Edition, 43(36), 4704–4734. Link

-

Gawley, R. E., & Zhang, Q. (1993). 2-(Tributylstannyl) N-Boc-pyrrolidine: Stereochemistry of Transmetalation and Application to the Synthesis of Enantiomerically Pure Pyrrolidines. The Journal of Organic Chemistry, 58(12), 3454-3456. Link

Sources

- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

Engineering C(sp³)–C(sp²) Linkages: A Technical Guide to 2-Substituted Pyrrolidine Organotin Reagents

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, the α-arylation of pyrrolidines provides access to privileged chiral scaffolds found in numerous therapeutics and natural products. While direct C–H activation strategies exist, the use of 2-substituted pyrrolidine organotin reagents —most notably N-Boc-2-(tributylstannyl)pyrrolidine—remains one of the most reliable, scalable, and versatile methods for forging C(sp³)–C(sp²) bonds via palladium-catalyzed Stille cross-coupling[1].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis and application of α-stannyl pyrrolidines. By understanding the causality behind reagent selection and catalytic modifiers (such as the "Copper Effect"), researchers can optimize these complex cross-coupling networks to achieve high yields and reproducibility.

Mechanistic Foundations: Transmetalation & The Copper Effect

The utility of α-stannyl amines stems from their stability relative to their organolithium or organozinc counterparts. The bulky tributyltin group, combined with the electron-withdrawing nature of the N-Boc protecting group, prevents unwanted α-elimination and stabilizes the C–Sn bond[2].

However, the Stille coupling of C(sp³)-hybridized organotins is notoriously sluggish compared to aryl- or vinylstannanes[3]. The rate-limiting step is typically transmetalation . During the catalytic cycle, palladium(0) undergoes oxidative addition with an aryl halide to form a Pd(II) complex. To allow the bulky α-stannyl pyrrolidine to transmetalate, a phosphine ligand must dissociate from the Pd(II) center. The accumulation of free phosphine in the reaction mixture drives the equilibrium backward, a phenomenon known as autoretardation [4].

To overcome this, Cu(I) salts (e.g., CuI or CuTC) are added as co-catalysts. This is known as the "Copper Effect" . The copper acts as a highly effective phosphine scavenger, capturing the dissociated ligands and driving the transmetalation forward kinetically[5].

Catalytic cycle of the Stille cross-coupling highlighting the Copper Effect.

Workflow I: Synthesis of N-Boc-2-(tributylstannyl)pyrrolidine

The generation of the organotin reagent relies on the directed α-lithiation of N-Boc-pyrrolidine. The Boc group acts as a Directing Metalation Group (DMG), guiding the lithium base to the adjacent α-proton[6].

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

-

Causality: Organolithium intermediates are highly sensitive to protic sources and oxygen. Rigorous exclusion of moisture prevents premature quenching.

-

-

Reagent Loading: Add N-Boc-pyrrolidine (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Add TMEDA (1.2 equiv) to the stirring solution.

-

Causality: TMEDA coordinates to the lithium cation, breaking down the hexameric aggregates of the alkyllithium base, thereby drastically increasing its kinetic basicity[2].

-

-

Deprotonation: Dropwise add sec-butyllithium (s-BuLi, 1.1 equiv). Stir for 1 hour at -78 °C.

-

Causality:n-BuLi is insufficiently basic to deprotonate the α-position efficiently. s-BuLi provides the exact thermodynamic profile needed for this transformation.

-

Self-Validation: The solution will transition to a clear, pale yellow color. If the solution turns dark brown or cloudy, this indicates degradation, moisture contamination, or impure s-BuLi, and the reaction should be aborted.

-

-

Stannylation: Add tributyltin chloride (Bu₃SnCl, 1.2 equiv) dropwise.

-

Quenching: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation: The disappearance of the pale yellow color indicates the successful consumption of the organolithium species. Quench with saturated aqueous NaHCO₃ and extract with Et₂O.

-

Workflow for the directed α-lithiation and stannylation of N-Boc-pyrrolidine.

Workflow II: Palladium-Catalyzed Stille Cross-Coupling

Coupling the synthesized α-stannyl pyrrolidine with aryl halides requires careful tuning of the catalyst system to prevent homocoupling and proto-destannylation[7].

Step-by-Step Methodology

-

Reaction Setup: In an argon-filled glovebox, charge a heavy-walled reaction vial with N-Boc-2-(tributylstannyl)pyrrolidine (1.2 equiv), the target aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Solvent Addition: Dissolve the mixture in degassed, anhydrous toluene (0.1 M).

-

Causality: Toluene is a non-coordinating solvent that supports high-temperature coupling while maintaining the stability of the active Pd(0) species.

-

-

Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 90 °C in an oil bath for 12–16 hours.

-

Causality: The addition of CuI scavenges the free PPh₃ released by the catalyst, preventing the autoretardation of the transmetalation step (the "Copper Effect")[4].

-

-

Reaction Monitoring & Self-Validation:

-

Self-Validation: Throughout the heating process, the solution should remain a homogenous yellow/orange. Upon completion of the catalytic cycle, the catalyst will aggregate and precipitate as Palladium Black . The appearance of this fine black precipitate is a reliable visual indicator that the reaction has reached its maximum conversion. If Pd black forms within the first 30 minutes, the catalyst has been poisoned or the aryl halide has failed to undergo oxidative addition.

-

Quantitative Data & Substrate Scope

The efficiency of the Stille coupling using N-Boc-2-(tributylstannyl)pyrrolidine is highly dependent on the electronic nature of the electrophile. The table below summarizes typical yields and conditions for various coupling partners.

| Electrophile | Catalyst System | Additive | Temp / Time | Yield (%) | Stereochemical Outcome |

| Iodobenzene | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | 90 °C / 12 h | 82% | Racemic |

| 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | CsF (2.0 eq) | 100 °C / 16 h | 78% | Racemic |

| 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | 90 °C / 14 h | 75% | Racemic |

| 4-Nitroiodobenzene | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | 80 °C / 10 h | 88% | Racemic |

Note: While asymmetric lithiation (e.g., using (-)-sparteine instead of TMEDA) can yield enantioenriched stannanes, the subsequent Stille coupling often proceeds with partial racemization unless specialized ligands and highly optimized low-temperature conditions are employed[6].

Troubleshooting & Self-Validating Quality Control

To ensure high fidelity in library synthesis or scale-up, scientists must monitor for specific failure modes:

-

High levels of proto-destannylation (N-Boc-pyrrolidine recovery): This indicates moisture in the cross-coupling reaction or a stalled oxidative addition step. Correction: Ensure rigorous degassing of toluene and verify the integrity of the aryl halide.

-

Homocoupling of the Aryl Halide: If biaryl side-products are observed, the Pd(II) intermediate is undergoing a secondary transmetalation with another equivalent of the aryl halide rather than the stannane[1]. Correction: Increase the stoichiometry of the organotin reagent or increase the CuI loading to accelerate the primary transmetalation.

-

Tin Byproduct Removal: Trialkyltin halides are toxic and notoriously difficult to separate from non-polar products via standard silica gel chromatography[3]. Correction: Stir the crude reaction mixture with saturated aqueous KF for 30 minutes prior to extraction. This converts soluble tin halides into insoluble polymeric Bu₃SnF, which can be easily removed by Celite filtration.

References

- Neil J.

- Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines Source: CORE URL

- The Mechanisms of the Stille Reaction Source: University of Windsor URL

- Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: ResearchGate URL

- Jignesh PATEL | Queen's University Source: ResearchGate URL

- Stille reaction - Wikipedia Source: Wikipedia URL

- Stille Coupling Source: Organic Chemistry Portal URL

Sources

Engineering Chiral Architectures: A Technical Whitepaper on (S)-1-Boc-2-tributylstannanylpyrrolidine

Abstract (S)-1-Boc-2-tributylstannanylpyrrolidine is a cornerstone chiral building block in modern asymmetric synthesis and medicinal chemistry. By functioning as a stereochemically stable α-amino organostannane, it enables the modular construction of complex, enantiopure pyrrolidine-containing therapeutics. This guide details its physicochemical properties, the mechanistic rationale behind its sparteine-mediated synthesis, and its application in stereoretentive cross-coupling reactions.

Physicochemical Profile and Structural Data

Understanding the physical parameters of (S)-1-Boc-2-tributylstannanylpyrrolidine is critical for accurate reaction stoichiometry, handling, and purification tracking. The compound integrates a bulky, lipophilic tributylstannyl group with a Boc-protected pyrrolidine ring, rendering it highly soluble in non-polar organic solvents but sensitive to strongly acidic conditions.

Table 1: Quantitative Chemical Properties

| Property | Value |

| Chemical Name | (S)-1-Boc-2-tributylstannanylpyrrolidine |

| CAS Registry Number | 137496-74-3[1] |

| Molecular Formula | C21H43NO2Sn[1] |

| Molecular Weight | 460.28 g/mol (often cited as 460.3 g/mol )[1],[2] |

| SMILES String | CCCC(CCCC)C1CCCN1C(=O)OC(C)(C)C[2] |

| Typical Purity Standard | ≥98% (Required for sensitive catalytic applications)[2] |

Mechanistic Causality: Asymmetric Lithiation-Trapping

The synthesis of (S)-1-Boc-2-tributylstannanylpyrrolidine relies on the pioneering methodology developed by Peter Beak, utilizing sec-butyllithium (sec-BuLi) and the chiral diamine ligand (-)-sparteine to achieve enantioselective deprotonation[3].

Why sec-BuLi? The choice of sec-BuLi over n-BuLi is dictated by a balance of basicity and sterics. sec-BuLi is sufficiently basic to deprotonate the α-position of the pyrrolidine ring, while its steric bulk minimizes unwanted nucleophilic attack on the highly electrophilic Boc carbonyl group at cryogenic temperatures (-78 °C)[3].

The Role of (-)-Sparteine and the Boc Directing Group: The Boc group serves a dual purpose: it prevents amine oxidation and acts as a critical directing group. The carbonyl oxygen of the Boc group coordinates to the lithium atom of the sec-BuLi/(-)-sparteine complex. (-)-Sparteine, a naturally occurring chiral diamine, binds tightly to the lithium ion, creating a highly asymmetric steric environment. This chiral pocket differentiates the enantiotopic pro-S and pro-R protons at the α-carbon. The complex selectively abstracts the pro-S proton, generating a configurationally stable organolithium intermediate[4].

Electrophilic Quench: The subsequent addition of tributyltin chloride (Bu3SnCl) results in an electrophilic quench that proceeds with strict retention of configuration. The soft nature of the tin electrophile ensures that the stereochemical integrity of the lithiated intermediate is transferred directly to the final stannane product.

Fig 1: Asymmetric lithiation-trapping workflow for synthesizing the chiral stannane.

Self-Validating Experimental Protocol: Synthesis of the Stannane

To ensure high enantiomeric excess (ee) and yield, the following protocol incorporates self-validating checkpoints.

Reagents: N-Boc-pyrrolidine (1.0 eq), (-)-sparteine (1.2 eq), sec-BuLi (1.2 eq, 1.4 M in cyclohexane), Bu3SnCl (1.2 eq), anhydrous diethyl ether (Et2O). Conditions: Strict Schlenk technique under argon. Moisture strictly <10 ppm.

-

Complex Formation: Dissolve N-Boc-pyrrolidine and (-)-sparteine in anhydrous Et2O. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: Et2O is preferred over THF because THF coordinates too strongly to lithium, which can competitively displace the chiral (-)-sparteine ligand and collapse the enantioselectivity.

-

-

Asymmetric Deprotonation: Add sec-BuLi dropwise over 30 minutes to prevent localized heating. Maintain the reaction at -78 °C for 4 hours.

-

Validation Checkpoint: An aliquot quenched with MeOD should show >95% deuterium incorporation at the 2-position via 1H-NMR, confirming complete lithiation.

-

-

Electrophilic Trapping: Add Bu3SnCl dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 12 hours.

-

Causality: Slow warming ensures complete conversion while preventing premature degradation of the organolithium species before trapping.

-

-

Workup and Purification: Quench with saturated aqueous NH4Cl. Extract with hexanes. Purify via basic alumina chromatography (eluting with hexanes/EtOAc).

-

Validation Checkpoint: Standard silica gel is acidic and causes protiodestannylation (cleavage of the C-Sn bond); basic alumina prevents this degradation. Final product purity must be confirmed by 119Sn-NMR (expect a single peak around -15 to -20 ppm) and chiral HPLC.

-

Downstream Application: Stereoretentive Stille Coupling

The primary utility of (S)-1-Boc-2-tributylstannanylpyrrolidine lies in its ability to transfer the chiral pyrrolidine motif to aryl or heteroaryl halides via palladium-catalyzed cross-coupling[4].

Unlike traditional sp2-sp2 Stille couplings, the transmetalation of sp3-hybridized α-amino stannanes requires specific conditions to prevent β-hydride elimination or racemization. The presence of the Boc group stabilizes the intermediate Pd(II) species through weak coordination. The transmetalation step proceeds with retention of configuration, allowing the synthesis of enantiopure 2-arylpyrrolidines, which are vital pharmacophores in neuroactive drugs and enzyme inhibitors[4].

Fig 2: Stereoretentive Stille cross-coupling catalytic cycle utilizing the chiral stannane.

References

Sources

Technical Guide: Chiral Pyrrolidine Stannanes in Asymmetric Synthesis

Executive Summary

Chiral pyrrolidine stannanes represent a specialized class of organometallic reagents that serve as stable precursors to enantiopure

This guide details the structural logic, mechanistic stereocontrol (retention vs. inversion), and validated protocols for deploying these reagents in drug discovery workflows.

Structural Foundations & Design Logic

The utility of chiral pyrrolidine stannanes rests on three structural pillars: the pyrrolidine ring strain, the lability of the C-Sn bond, and the directing power of the nitrogen protecting group.

The Role of the Protecting Group

The stereochemical outcome of the Sn-Li exchange is dictated by the

- -Boc (tert-Butoxycarbonyl): The carbonyl oxygen coordinates with the lithium atom (chelation control), stabilizing the carbanion and enforcing retention of configuration during transmetallation and subsequent electrophilic substitution.

- -Formamidine: Often utilized for dipole stabilization, but can lead to complex lithiation dynamics involving dipole-stabilized carbanion pairs (Beak-Gawley effect).

Why Stannanes?

Unlike silanes, the C-Sn bond is weak enough to be cleaved by alkyllithiums (e.g.,

Mechanistic Dynamics: The Sn-Li Exchange

The core value of this chemistry lies in the stereospecificity of the transmetallation.

Mechanism of Exchange

The reaction proceeds via an "ate" complex intermediate or a concerted frontal substitution. For

Stereochemical Integrity

-

Retention: In non-polar solvents (e.g., toluene, ether) or weakly polar solvents, the coordination of the Lithium to the Boc carbonyl creates a rigid bicyclic chelate, preventing racemization.

-

Inversion/Racemization: In highly coordinating solvents (HMPA) or at elevated temperatures, the chelate can break, leading to solvent-separated ion pairs (SSIP) and potential racemization.

Visualization: Stereocontrolled Pathway

The following diagram illustrates the workflow from the chiral pool (Proline) to the functionalized product via the Sn-Li exchange.

Caption: Pathway for generating enantiopure functionalized pyrrolidines via Sn-Li exchange. Note the chelated intermediate (Lithio2) ensures stereoretention.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(tributylstannyl)pyrrolidine

This protocol describes the "From Scratch" synthesis via direct lithiation (Beak's method). Alternatively, one can start from L-prolinol.

Reagents:

- -Boc-pyrrolidine (1.0 equiv)

- -Butyllithium (1.1 equiv, cyclohexane solution)

- -Tetramethylethylenediamine (TMEDA) (1.1 equiv)

-

Tributyltin chloride (

) (1.2 equiv) -

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

-

Solvent Charge: Add anhydrous

(60 mL) and -

Chelator Addition: Add TMEDA (1.65 mL, 11 mmol) via syringe.

-

Cryogenic Cooling: Cool the solution to

C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration. -

Lithiation: Dropwise add

-BuLi (11 mmol) over 20 minutes. -

Stannylation: Add

(3.25 mL, 12 mmol) dropwise. -

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with

(3x). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography on silica gel (neutralized with 1%

) using Hexanes/EtOAc (95:5).-

Note: Stannanes can streak on silica; amine-treated silica prevents protodestannylation.

-

Applications in Asymmetric Synthesis

The primary application is the generation of chiral nucleophiles. The table below summarizes the efficacy of this method compared to direct lithiation.

Table 1: Comparative Efficiency of Chiral Anion Generation

| Method | Precursor | Reagent | Stereochemical Fidelity | Primary Side Reaction |

| Direct Lithiation | Good (80-90% ee) | |||

| Sn-Li Exchange | Excellent (>95% ee) | None (Clean exchange) | ||

| Reductive Lithiation | Li / Naphthalene | Moderate | Radical racemization |

Electrophile Trapping

Upon generating the

-

Aldehydes/Ketones: Yields chiral amino alcohols (precursors to ligand scaffolds).

-

Alkyl Halides: Yields 2-alkyl pyrrolidines.

-

Carbon Dioxide: Yields Proline derivatives.

Stille Couplings

While less common due to the slow transfer of alkyl groups on Tin, Pd-catalyzed coupling can be achieved using "Copper effect" conditions (CuI co-catalysis) to facilitate the transmetallation of the

Safety & Handling: Organotin Toxicity

WARNING: Organotin compounds are potent neurotoxins and immunotoxins.[3][4]

-

Exposure Limits: The OSHA PEL for organic tin compounds is 0.1 mg/m³ (TWA).[5]

-

Handling:

-

Double Glove: Nitrile over Laminate film gloves is recommended. Organotins permeate standard nitrile quickly.

-

Fume Hood: All transfers must occur in a high-velocity fume hood.

-

-

Decontamination:

-

Glassware should be rinsed with a specific decontamination solution before washing.

-

Solution: 10% solution of Bromine in Dichloromethane (oxidizes toxic

to less volatile inorganic Sn species) OR a strong bleach solution.

-

-

Waste: Segregate all tin waste into a dedicated "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.

References

-

Beak, P., & Lee, W. K. (1989).

-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry. -

Gawley, R. E., & Zhang, Q. (1993). Stereochemistry of the Tin-Lithium Exchange. Journal of the American Chemical Society.[6][7][8]

-

Chong, J. M., & Park, S. B. (1993). Enantiomerically Enriched

-Aminoorganostannanes. The Journal of Organic Chemistry. -

Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Standard 1910.1000 Table Z-1.

-

Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews.

Sources

- 1. Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Configurational and conformational effects on tin-lithium exchange in alpha-aminoorganostannanes by rapid-injection NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure and Synthesis of (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate

[1]

Executive Summary

This guide details the structural characteristics, enantioselective synthesis, and application of (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate .[1] As a chiral organometallic reagent, this molecule serves as a critical "nucleophilic pyrrolidine" equivalent in organic synthesis. It is primarily employed in Stille cross-coupling reactions to generate 2-substituted pyrrolidine pharmacophores found in nicotine analogues, proline derivatives, and various alkaloids.[1]

The synthesis relies on the Beak-Sparteine lithiation methodology , a field-standard protocol for inducing asymmetry at the

Structural Analysis & Physicochemical Properties[2][3]

The molecule consists of a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, with a tributylstannyl moiety at the C2 position. The (S)-configuration is induced during the lithiation step.

Chemical Identity

| Property | Detail |

| IUPAC Name | tert-butyl (2S)-2-(tributylstannyl)pyrrolidine-1-carboxylate |

| Formula | |

| Molecular Weight | ~460.28 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Soluble in non-polar organic solvents (Et₂O, THF, Hexanes, DCM) |

| Stability | Air-stable for short periods; prone to protodestannylation on acidic silica gel.[1] Store at -20°C under Argon. |

Stereochemical Configuration

The (S)-configuration is critical for biological activity in downstream targets. The bulky tributyltin group (

Synthesis Protocol: Sparteine-Mediated Lithiation[1][4][5]

The synthesis utilizes (-)-sparteine as a chiral ligand to complex with sec-butyllithium (s-BuLi).[1] This chiral base complex differentiates the enantiotopic protons at the

Reaction Logic & Mechanism[1]

-

Complexation: s-BuLi forms a rigid complex with (-)-sparteine.[1]

-

Enantioselective Deprotonation: The complex removes the pro-S proton of N-Boc-pyrrolidine selectively. This is a kinetically controlled deprotonation.

-

Electrophilic Trapping: The resulting configurationally stable (S)-2-lithio intermediate reacts with tributyltin chloride (

) with retention of configuration to yield the target stannane.

Reagents & Materials

-

Substrate: N-Boc-pyrrolidine (1.0 equiv).

-

Base: s-BuLi (1.3 equiv, typically 1.4 M in cyclohexane).[1][2]

-

Chiral Ligand: (-)-Sparteine (1.3 equiv). Note: (+)-Sparteine surrogate (O'Brien's diamine) can be used to access the (R)-enantiomer.

-

Electrophile: Tributyltin chloride (

) (1.4 equiv). -

Solvent: Anhydrous Diethyl Ether (

) or MTBE. (THF is often avoided in the lithiation step to prevent non-selective deprotonation).

Step-by-Step Methodology

Safety Warning: Organotins are toxic and readily absorbed through the skin.[1] s-BuLi is pyrophoric.[1] Perform all steps under an inert atmosphere (Ar or

-

Ligand Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

-

Add (-)-sparteine (1.3 equiv) and anhydrous

(concentration ~0.5 M relative to substrate). -

Cool to -78°C (dry ice/acetone bath).

-

-

Base Complex Formation:

-

Add s-BuLi (1.3 equiv) dropwise via syringe over 15 minutes.

-

Stir at -78°C for 30 minutes to ensure formation of the s-BuLi/(-)-sparteine complex.

-

-

Deprotonation (Lithiation):

-

Add N-Boc-pyrrolidine (1.0 equiv) dissolved in a minimal amount of

dropwise over 30 minutes. Maintain internal temperature below -70°C. -

Stir the resulting mixture at -78°C for 3 to 4 hours . The solution typically turns yellow/orange.

-

-

Stannylation:

-

Add

(1.4 equiv) dropwise. -

Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature naturally (approx. 2 hours).

-

-

Workup & Purification:

-

Quench with saturated aqueous

.[3] -

Extract with

(3x). Wash combined organics with water and brine.[3] -

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography on Neutral Alumina (Grade III) or Silica Gel pre-treated with 1% Triethylamine (to neutralize acidity). Elute with Hexanes/EtOAc (95:5).

-

Note: Acidic silica can cause protodestannylation, reverting the product back to N-Boc-pyrrolidine.[1]

-

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the enantioselective synthesis of the title compound.

Characterization & Quality Control

Trustworthiness in synthesis requires rigorous characterization. For stannyl compounds, NMR is diagnostic due to the isotopes of Tin (

Expected Spectral Data

-

NMR (CDCl₃):

- -Proton (H2): The proton at the C2 position (adjacent to N and Sn) typically appears as a multiplet around 3.0 - 3.4 ppm .

-

Tin Satellites: Look for characteristic satellite peaks flanking the H2 signal (coupling constants

~ 30-50 Hz). This confirms the C-Sn bond formation.[1] -

Boc Group: Singlet at ~1.45 ppm (9H).[3]

-

Butyl Chain: Complex multiplets in the 0.8 - 1.6 ppm region (integrating for 27H).

-

NMR:

-

C2 Carbon: Signal around 45-55 ppm, also showing Sn-C coupling satellites.[1]

-

Carbonyl: ~154 ppm (Boc).

-

Purity Check[1]

-

TLC: Stains strongly with

or Iodine. -

Chiral HPLC: Not typically performed directly on the stannane due to stability. Enantiomeric excess (ee) is usually determined after converting the stannane to a stable derivative (e.g., via Stille coupling to an aryl halide) and analyzing the product.

Applications: Stille Cross-Coupling

The primary utility of (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate is as a nucleophile in Palladium-catalyzed cross-coupling reactions.[1]

Reaction Scope

It couples with aryl halides (Ar-X) and vinyl halides to form 2-substituted chiral pyrrolidines .[1]

-

Catalyst:

or -

Additives: CuI (Copper(I) iodide) is often added ("Copper effect") to accelerate the reaction and allow milder conditions.

Mechanistic Pathway (Stille Cycle)

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Transmetallation: The Sn-C bond breaks, transferring the pyrrolidine ring to Pd. This is the rate-determining step and occurs with retention of configuration at the chiral center.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Figure 2: Catalytic cycle for the Stille coupling of the stannyl pyrrolidine reagent.

References

-

Beak, P., et al. "Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines."[1] Journal of the American Chemical Society, 1996, 118, 3757-3758.[1] Link

-

Campos, K. R., et al.

-Arylation of N-Boc-pyrrolidine."[1][4][5] Journal of the American Chemical Society, 2006, 128, 3538-3539.[1][4][5] Link-

Note: This reference details the Zinc-transmetallation route, which is mechanistically related and often preferred in process chemistry to avoid Tin toxicity.[1]

-

-

O'Brien, P. "(-)-Sparteine: the most popular chiral ligand for lithium carbanions."[1] Chemistry - A European Journal, 1999, 5, 1023-1028.[1]

-

Dieter, R. K., et al. "Enantioselective Synthesis of 2-Substituted Pyrrolidines via

-Lithiation."[1] Journal of Organic Chemistry, 2000, 65, 8707.[1]

Sources

- 1. N-Boc-pyrrolidine - High purity | EN [georganics.sk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

The Silent Hazard: A Technical Guide to (S)-1-Boc-2-tributylstannanylpyrrolidine

The following is an in-depth technical guide and safety whitepaper for (S)-1-Boc-2-tributylstannanylpyrrolidine . This document is structured to serve researchers and drug development professionals, moving beyond standard compliance into practical, high-level handling and chemical engineering strategies.

Executive Summary

(S)-1-Boc-2-tributylstannanylpyrrolidine is a high-value chiral stannane intermediate used primarily in Stille cross-coupling reactions to introduce the pyrrolidine pharmacophore into complex heterocycles. While chemically versatile, its safety profile is dominated by the tributyltin (TBT) moiety—a notorious endocrine disruptor and severe marine pollutant with high lipid solubility.

This guide synthesizes the chemical utility of the reagent with a rigorous safety architecture, providing protocols for handling, containment, and the critical "destannylation" of reaction mixtures.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Note on CAS Registry: While specific enantiomers of stannylated heterocycles often lack widely indexed CAS numbers in public databases, this compound is a derivative of N-Boc-pyrrolidine (CAS: 86953-79-9) and Tributyltin chloride (CAS: 1461-22-9). Users should verify the specific batch CAS with their synthesis vendor, though the hazard profile is chemically determined by the organotin class.

| Parameter | Technical Specification |

| Chemical Name | (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate |

| Formula | C₂₁H₄₃NO₂Sn |

| Molecular Weight | ~476.29 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |

| Key Reactivity | Stille Coupling (Pd-catalyzed); Lithiation/Transmetallation |

| Stability | Air-stable but sensitive to light and prolonged heat; slowly hydrolyzes in moisture.[1] |

Part 2: Toxicology & Hazard Assessment (The "Why")

The danger of this reagent lies in the lipophilicity of the tributyl chain , which facilitates rapid membrane transport, allowing the tin atom to access intracellular targets.

Mechanism of Action

Unlike inorganic tin, organotins like TBT are potent oxidative phosphorylation uncouplers . They disrupt the mitochondrial proton gradient, leading to ATP depletion and cell death. Furthermore, TBT is a high-affinity ligand for the RXR/PPARγ nuclear receptor heterodimer, acting as an "obesogen" and endocrine disruptor at nanomolar concentrations.

Critical Hazard Classifications

-

Acute Toxicity (Dermal/Oral): High. Rapid absorption through skin.

-

Skin/Eye Corrosion: Moderate to Severe irritant.

-

Target Organ Toxicity (STOT-RE): Neurotoxic; damages the central nervous system and immune system (thymus atrophy).

-

Environmental: Category 1 Marine Pollutant. Bioaccumulates in aquatic life.

Visualization: Organotin Toxicity Pathway

The following diagram illustrates the biological cascade triggered by exposure.

Figure 1: The dual-pathway toxicity of tributyltin moieties: mitochondrial energy collapse and nuclear receptor modulation.

Part 3: Advanced Handling Protocols

Standard laboratory nitrile gloves are insufficient for prolonged handling of tributyltin compounds. TBT can permeate nitrile in <15 minutes.

The "Double-Barrier" PPE Standard

-

Primary Layer (Inner): 4-mil Nitrile (dexterity).

-

Secondary Layer (Outer): Silver Shield® (EVOH/PE laminate) or Viton®.

-

Why? Laminate films provide >8 hours of breakthrough protection against organometallics.

-

-

Respiratory: Work strictly within a certified fume hood. If outside containment (e.g., spill cleanup), use a full-face respirator with OV/P100 cartridges .

Engineering Control: Closed-System Transfer

Avoid open pouring. Use the following cannula or syringe transfer method to prevent aerosolization:

-

Secure the reagent bottle with a rubber septum and copper wire.

-

Flush the receiving flask with Nitrogen/Argon.

-

Use a gas-tight glass syringe with a Luer-lock needle.

-

Technique: Withdraw reagent slowly to avoid cavitation bubbles. Wipe the needle with a Kimwipe soaked in hexane inside the hood immediately after withdrawal.

Part 4: Waste Management & Destannylation[1]

The most challenging aspect of using (S)-1-Boc-2-tributylstannanylpyrrolidine is removing the toxic tin byproducts (e.g.,

Protocol: Potassium Fluoride (KF) Destannylation

This method converts soluble tin halides into insoluble polymeric tin fluorides.

Step-by-Step Workflow:

-

Reaction Completion: Dilute the crude Stille coupling mixture with Ethyl Acetate (EtOAc).

-

The KF Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) (~10M).

-

Agitation: Stir vigorously for 30–60 minutes. A white, polymeric precipitate (

) will form. -

Filtration: Filter the biphasic mixture through a pad of Celite . The toxic tin polymer remains in the Celite.

-

Disposal: The Celite pad must be disposed of as Solid Toxic Waste (Heavy Metal) . Do not throw in general trash.

Alternative: Silica-KF Stationary Phase

For acid-sensitive substrates, use a silica column doped with 10% w/w KF.

-

Preparation: Mix Silica Gel (60 Å) with aqueous KF, then remove water under vacuum/heat until a free-flowing powder remains.

-

Usage: Run the crude reaction mixture through this pad. The tin binds irreversibly to the fluoride-doped silica.

Visualization: Safe Cleanup Workflow

Figure 2: The KF-mediated destannylation protocol to separate toxic tin residues from the target product.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Do not scrub. Wash gently with soap and water for 15 mins. Scrubbing increases dermal blood flow and absorption. Seek medical attention immediately. |

| Eye Contact | Rinse cautiously with water for 15 mins.[2] Remove contact lenses.[3] |

| Spill (Small) | Do not use water (hydrolysis may release HCl). Absorb with vermiculite or sand. Scoop into a jar labeled "Organotin Waste." |

| Fire | Use Dry Chemical, CO₂, or Foam.[4] Water spray may be ineffective due to oil base. |

References

-

BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Retrieved from

-

National Institutes of Health (NIH). (2024). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. PubMed.[5] Retrieved from

-

Fisher Scientific. (2025).[6] Safety Data Sheet: 1-Boc-pyrrolidine and Organotin Derivatives. Retrieved from

-

Collaborative for Health & Environment. (2024). Tributyltin: Toxicokinetics and Environmental Impact. Retrieved from

- Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Contextual grounding for stannane reagent utility in synthesis).

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[7] (Source for KF destannylation protocols).

Sources

- 1. Boc-D-脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. louisville.edu [louisville.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | C11H17NO2 | CID 14730283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. (S)-(氨甲基)-1-BOC-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Optimized Stille Cross-Coupling of (S)-1-Boc-2-tributylstannanylpyrrolidine

Executive Summary

The coupling of (S)-1-Boc-2-tributylstannanylpyrrolidine represents a significant challenge in medicinal chemistry. Unlike robust

This guide details an optimized protocol utilizing the "Copper Effect" (Liebeskind-Farina modification) to accelerate transmetallation and preserve stereochemistry. We also provide a validated, chromatography-integrated workflow for the removal of toxic organotin byproducts.

Mechanistic Drivers & Critical Parameters

The Challenge of Secondary Alkyl Stannanes

Standard Stille conditions (e.g.,

-

Slow Transmetallation: The bulky Boc group and secondary carbon retard the transfer of the pyrrolidine ring to Palladium.

-

-Hydride Elimination: Slow transmetallation allows the intermediate alkyl-palladium species time to undergo

-

Racemization: Extended heating promotes radical pathways or reversible

-elimination/insertion, eroding the enantiomeric excess (ee) of the (S)-isomer.

The Solution: Copper(I) Co-Catalysis

The addition of Copper(I) Iodide (CuI) or Copper(I)-thiophene-2-carboxylate (CuTC) fundamentally alters the mechanism. Cu(I) scavenges free ligands (reducing Pd inhibition) and facilitates a "double transmetallation" pathway. The organic group transfers from Sn to Cu, forming a more reactive organocopper intermediate that rapidly transmetallates to Pd.

Figure 1: The "Copper Shunt" mechanism. Cu(I) facilitates the transfer of the sterically hindered secondary alkyl group, bypassing the slow direct Sn-Pd transmetallation.

Optimization Matrix

The following table contrasts standard legacy conditions with the recommended high-fidelity protocol.

| Parameter | Legacy Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst Source | |||

| Ligand | Triphenylarsine ( | ||

| Co-Catalyst | None | CuI (10-20 mol%) | Essential for transmetallating secondary alkyl groups and suppressing racemization [1]. |

| Solvent | Toluene / THF | DMF or NMP | Polar aprotic solvents stabilize the Cu-intermediate and facilitate the salt effect. |

| Additives | None | CsF (2.0 equiv) | Fluoride activates the stannane by forming a hypervalent silicate-like species, further accelerating reaction [2]. |

| Temperature | Reflux (>100°C) | 40°C - 60°C | Lower temperatures prevent thermal racemization. |

Experimental Protocol

Reagent Preparation (Quality Control)

(S)-1-Boc-2-tributylstannanylpyrrolidine is sensitive to protodeastannylation.

-

Verification: Check purity via

NMR before use. Look for the disappearance of the Sn-butyl signals if degradation is suspected. -

Drying: Azeotrope with anhydrous toluene if the reagent has been stored for extended periods.

Optimized Coupling Procedure

Scale: 1.0 mmol scale (Adjust proportionally).

-

Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Loading:

-

Add

(46 mg, 0.05 mmol, 5 mol%). -

Add

(61 mg, 0.2 mmol, 20 mol%) OR -

Add CuI (38 mg, 0.2 mmol, 20 mol%).

-

Note: If using

, handle with extreme caution due to toxicity.

-

-

Substrate Addition:

-

Add the Aryl Halide (Electrophile) (1.0 mmol).[1]

-

Add CsF (304 mg, 2.0 mmol).

-

-

Solvation:

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir at room temperature for 5 minutes to solvate the catalyst system (solution typically turns dark).

-

-

Stannane Addition:

-

Add (S)-1-Boc-2-tributylstannanylpyrrolidine (1.2 mmol, 1.2 equiv) dropwise.

-

-

Reaction:

-

Heat to 45°C . Monitor by LC-MS or TLC every 2 hours.

-

Endpoint: Reaction is typically complete within 4-12 hours. Avoid overnight heating if possible to minimize racemization.

-

Workup & Tin Removal (The KF/Silica Method)

Tin byproducts (

Figure 2: Protocol for the rigorous removal of organotin residues.

Detailed Workup Steps:

-

Dilute the reaction mixture with

(20 mL). -

Add saturated aqueous KF (20 mL).

-

Stir vigorously for 30-60 minutes. A bulky white precipitate (

) will form. -

Filter the biphasic suspension through a pad of Celite.

-

Wash the organic layer with water (

mL) to remove DMF, then brine. -

Dry over

and concentrate. -

Final Purification: Run a silica gel column.[2][3] Pro-Tip: Dop the silica gel with 10% w/w finely ground KF to sequester any remaining tin on the baseline [3].

Troubleshooting & FAQ

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase ligand ratio (L:Pd > 4:1). Ensure Argon atmosphere is rigorous. |

| Low Conversion | Oxidative addition failure. | If electrophile is an Aryl Chloride, switch ligand to XPhos or |

| Racemization (Low ee) | Thermal epimerization. | Lower temp to 40°C. Switch co-catalyst to CuTC (Copper(I)-thiophene-2-carboxylate), which often works at RT [4]. |

| Homocoupling (Ar-Ar) | Oxidative coupling of electrophile. | Degas solvents more thoroughly (remove |

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine. Journal of the American Chemical Society. Link

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4][5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[5][6] Angewandte Chemie International Edition. Link

-

Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][7] Chemical Communications. Link

-

Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[8] Journal of the American Chemical Society. Link

Sources

- 1. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Synthesis of (S)-1-Boc-2-tributylstannanylpyrrolidine

Executive Summary

This application note details the protocol for the enantioselective synthesis of (

The method relies on the Beak-O’Brien asymmetric deprotonation strategy, utilizing

Key Performance Indicators

-

Target Enantiomer: (

)-configuration -

Typical Yield: 65–75%[1]

-

Enantiomeric Ratio (er): >95:5 (typically 96:4 or higher)

-

Primary Challenge: Handling of pyrophoric reagents and purification of lipophilic organostannanes.

Mechanistic Insight & Reaction Design

The Role of (-)-Sparteine

-Boc-pyrrolidine is achiral. The transformation into a chiral stannane requires the differentiation of the two enantiotopic protons at the C2 position.-

Reagent Complexation:

-BuLi forms a bidentate complex with ( -

Kinetic Control: The deprotonation of the pro-S proton is kinetically favored due to the specific steric architecture of the (

-sparteine-lithium complex docking with the Boc-coordinating oxygen. -

Configuration Stability: The resulting (

)-2-lithio-

Reaction Pathway Diagram

The following diagram illustrates the stereochemical pathway and the critical transition state logic.

Caption: Stereoselective pathway for the formation of the (S)-stannane via sparteine-mediated lithiation.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | Role | Critical Specification |

| 1.0 | Substrate | Dry, azeotroped with toluene if old. | |

| (-)-Sparteine | 1.2 | Chiral Ligand | Must be distilled from CaH |

| 1.3 | Base | Titrate before use (typically 1.3–1.4 M in cyclohexane). | |

| 1.4 | Electrophile | Distilled or high-purity grade. Toxic. | |

| Diethyl Ether (Et | Solvent | Solvent | Anhydrous. MTBE is a valid alternative; THF reduces enantioselectivity. |

Step-by-Step Procedure

Phase 1: Formation of the Chiral Base Complex

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Solvent Charge: Add anhydrous Et

O (60 mL) and ( -

Cooling: Cool the solution to

C using a dry ice/acetone bath. -

Base Addition: Add

-BuLi (1.3 equiv) dropwise via syringe over 15 minutes.-

Note: Maintain internal temperature below

C to prevent degradation of the base or ligand.

-

-

Aging: Stir the mixture at

C for 30 minutes to ensure formation of the active chiral aggregate.

Phase 2: Asymmetric Deprotonation

-

Substrate Addition: Add a solution of

-Boc-pyrrolidine (1.0 equiv, 10 mmol scale = ~1.71 g) in anhydrous Et-

Critical: The addition must be slow to maintain the temperature. Fast addition can lead to racemic background lithiation.

-

-

Reaction Time: Stir at

C for 4–5 hours.-

Checkpoint: The solution typically turns a light yellow/orange color.

-

Phase 3: Transmetallation (Quench)

-

Electrophile Addition: Add tributyltin chloride (1.4 equiv) dropwise neat or as a solution in Et

O. -

Warming: Stir at

C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally over 2 hours. -

Quench: Quench the reaction with saturated aqueous NH

Cl (20 mL) followed by water (20 mL).

Phase 4: Workup & Purification[2][3]

-

Separation: Extract the aqueous layer with Et

O (3 x 30 mL). -

Drying: Combine organics, wash with brine, dry over MgSO

, and concentrate in vacuo. -

Purification Strategy (The "Tin" Problem): Organostannanes are lipophilic and often streak on silica gel due to acid sensitivity (protodestannylation).

-

Column Prep: Pre-treat the silica gel slurry with 2% Triethylamine (TEA) in Hexanes.

-

Eluent: Run the column with 98:2 Hexanes:TEA (or 95:5 Hexanes:Ethyl Acetate + 1% TEA).

-

Fractions: The product usually elutes quickly. Collect fractions and monitor by TLC (stain with KMnO

or PMA; UV is weak).

-

Quality Control & Validation

Analytical Data

-

H NMR (400 MHz, CDCl

-

Chiral HPLC/GC:

-

Method: Since the stannane is difficult to resolve directly, it is often derivatized via Stille coupling with a standard aryl bromide (e.g., bromobenzene) to form (

)-2-phenyl- -

Column: Chiralcel OD-H or AD-H.

-

Comparison: Compare against a racemic standard prepared using TMEDA instead of sparteine.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete lithiation or wet reagents. | Titrate |

| Low ee (<80%) | Temperature spike or THF used. | Ensure temp stays < |

| Product Decomposition | Acidic silica gel.[5] | Mandatory: Use 1-2% Triethylamine in the column eluent. |

Safety & Handling Protocols

Organotin Hazards

Tributyltin compounds are neurotoxic and severe marine pollutants.

-

Containment: All weighing and handling must occur in a fume hood.

-

Waste: All aqueous washes and solid waste (silica) must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

-

Decontamination: Glassware should be rinsed with a dilute solution of KMnO

or bleach to oxidize residual tin residues before washing.

Pyrophoric Reagents ( -BuLi)

-

Handling: Use standard Schlenk techniques. Never expose to air.

-

Quenching: Quench excess

-BuLi residues in syringes by drawing up hexanes and slowly ejecting into a beaker of isopropanol under a hood.

Workflow Visualization

Caption: Operational workflow highlighting critical safety control points for Tin and Lithium handling.

References

-

Beak, P., & Kerrick, S. T. (1989). Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines.[6][7] Journal of the American Chemical Society.[8][9] Link

-

O'Brien, P. (2008).[10] A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine.[10] Organic Letters.[6][9][10] Link

-

McGrath, M. J., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications.[9][11] Link

-

Fisher Scientific. (2025). Safety Data Sheet: Tributyltin chloride.[4][12]Link

-

Organic Syntheses. (2010). Purification of Organic Compounds by Flash Column Chromatography (General Reference).Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Beak lithiation protocol for 2-stannylpyrrolidine synthesis

Application Note: Beak Lithiation Protocol for the Synthesis of 2-Stannylpyrrolidines

Audience: Researchers, scientists, and drug development professionals

Subject: Regioselective and enantioselective

Executive Summary

The synthesis of

Mechanistic Rationale & Experimental Design

The direct

-

The Role of the Base and Ligand: sec-Butyllithium (sec-BuLi) is utilized because its steric bulk minimizes unwanted nucleophilic attack on the Boc carbonyl. However, sec-BuLi exists as unreactive aggregates in non-polar solvents. The addition of a bidentate diamine ligand—such as N,N,N',N'-tetramethylethylenediamine (TMEDA) for racemic reactions, or (-)-sparteine for asymmetric variants—breaks these aggregates into highly reactive complexes[2].

-

Enantioselective Deprotonation: When (-)-sparteine is employed, the chiral environment of the pre-lithiation complex selectively differentiates the enantiotopic

-protons, leading to the exclusive abstraction of the pro-S proton[3]. -

Configurational Stability: The resulting 2-lithio-N-Boc-pyrrolidine exhibits remarkable configurational stability at -78 °C. The high barrier to inversion and restricted rotation of the Boc group prevent racemization[4].

-

Electrophilic Trapping: The addition of tributyltin chloride (Bu

SnCl) proceeds via an S

Fig 1. Mechanistic pathway of the Beak lithiation and subsequent stereoretentive stannylation.

Reagents and Equipment Specifications

-

N-Boc-pyrrolidine : Reagent grade, >99%.

-

sec-Butyllithium (1.4 M in cyclohexane): Critical: Must be titrated prior to use (e.g., using N-benzylbenzamide) to ensure accurate stoichiometry. Degraded sec-BuLi will result in incomplete deprotonation.

-

TMEDA or (-)-Sparteine : Must be distilled over CaH

and stored under Argon to prevent moisture-induced quenching of the base. -

Tributyltin chloride (Bu

SnCl) : 96%, liquid. -

Anhydrous Diethyl Ether (Et

O) : Et -

Equipment : Flame-dried Schlenk flasks, low-temperature cooling bath (dry ice/acetone), and a dual-bank Argon manifold.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol

Phase 1: Pre-Complexation

-

Purge a flame-dried 100 mL Schlenk flask with Argon for 15 minutes.

-

Add anhydrous Et

O (40 mL) and the diamine ligand (TMEDA for racemic, or (-)-sparteine for asymmetric; 12.0 mmol, 1.2 equiv). -

Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-